Perfluorododecyl iodide
Overview
Description
Perfluorododecyl iodide is a fluorinated organic compound with the chemical formula C12F25I. It is known for its unique properties, such as ultralow surface energy, high thermal stability, and chemical inertness. These characteristics make it valuable in various scientific and industrial applications, particularly in the fields of nanotechnology and surface chemistry .
Mechanism of Action
Target of Action
Perfluorododecyl iodide (I-PFC12) primarily targets silicon-based substrates . It forms a self-assembled monolayer (SAM) on these substrates, modifying their properties for various applications .
Mode of Action
The interaction of I-PFC12 with its targets is driven by halogen bonding . The iodine atom in I-PFC12 forms a bond with the surface oxygen on the native silica layer . This interaction leads to the formation of a compact SAM of reproducible thickness .
Biochemical Pathways
The primary biochemical pathway involved in the action of I-PFC12 is the formation of a SAM on silicon substrates . This process modifies the substrate’s properties, such as its band gap and surface friction .
Result of Action
The result of I-PFC12’s action is the formation of a SAM with an extremely low surface energy . This SAM increases the work function of silicon wafers, making I-PFC12 an ideal candidate for applications like photovoltaic devices .
Action Environment
The action of I-PFC12 is influenced by environmental factors such as light exposure . Exposure to ambient light or extreme ultraviolet (EUV) light can lead to the degradation of the I-PFC12 SAM . This degradation is more pronounced on photocatalytic substrates like TiO2 .
Biochemical Analysis
Biochemical Properties
Perfluorododecyl iodide plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers. These monolayers are formed through halogen bonding between the iodine in this compound and the nitrogen and oxygen atoms on substrates such as silicon nitride . This interaction results in stable and highly compact monolayers with extremely low surface energy, making it suitable for various applications, including biosensing and electronics .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form self-assembled monolayers can alter the surface properties of cells, potentially impacting cell adhesion, proliferation, and differentiation . Additionally, the low surface energy of this compound can influence the interaction between cells and their extracellular environment, further affecting cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through halogen bonding. This interaction leads to the formation of stable monolayers on various substrates, which can modify the surface properties of these substrates . The compound’s ability to form such monolayers is attributed to the strong halogen bonds between the iodine in this compound and the nitrogen and oxygen atoms on the substrate . These interactions can influence enzyme activity, protein binding, and gene expression, thereby affecting various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability of vapor-deposited this compound self-assembled monolayers can be affected by exposure to ambient light . For instance, a more substantial fluorine loss was observed on titanium dioxide substrates compared to silicon dioxide substrates after one month of light exposure . This degradation can impact the long-term stability and effectiveness of this compound in various applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s ability to form stable monolayers can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s low surface energy and ability to form stable monolayers can affect its localization and accumulation within cells . These properties are essential for understanding how this compound is distributed in biological systems and its potential effects on cellular functions.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to form stable monolayers can direct it to specific compartments or organelles within cells . This localization can influence the compound’s activity and function, affecting various cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorododecyl iodide can be synthesized through the reaction of perfluorododecane with iodine in the presence of a catalyst. One common method involves the use of iodine pentafluoride and an antimony halide as catalysts to facilitate the reaction with tetrafluoroethylene . The reaction conditions typically include elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar catalytic systems. The process is optimized for high efficiency and purity, with careful control of reaction parameters to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Perfluorododecyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The compound can be reduced to form perfluorododecane.
Oxidation Reactions: Under specific conditions, it can be oxidized to form perfluorododecanoic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Various perfluorinated derivatives depending on the nucleophile used.
Reduction: Perfluorododecane.
Oxidation: Perfluorododecanoic acid.
Scientific Research Applications
Perfluorododecyl iodide is utilized in several scientific research areas:
Nanotechnology: Used in the formation of self-assembled monolayers (SAMs) on substrates like silicon nitride, providing ultralow surface energy and high stability.
Surface Chemistry: Employed in modifying surface properties for applications in micro-contact printing and area-selective deposition.
Electronics: Enhances the performance of electronic devices by modifying the work function of silicon wafers.
Coatings: Applied in creating hydrophobic and oleophobic coatings for various materials.
Comparison with Similar Compounds
Similar Compounds
- Perfluorodecyl iodide (C10F21I)
- Perfluorooctyl iodide (C8F17I)
- Perfluorobutyl iodide (C4F9I)
Uniqueness
Compared to its shorter-chain analogs, perfluorododecyl iodide forms more stable and densely packed monolayers due to its longer fluorocarbon chain. This results in lower surface energy and higher thermal stability, making it more suitable for applications requiring durable and inert surface modifications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F25I/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYCUETVRCXUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F25I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059796 | |
Record name | Pentacosafluoro-1-iodododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-60-8 | |
Record name | Perfluorododecyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentacosafluoro-1-iodododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes perfluorododecyl iodide unique in forming self-assembled monolayers (SAMs) compared to other similar molecules?
A1: this compound (I-PFC12) forms compact and stable SAMs on silica surfaces due to the strong halogen bonding interaction between the iodine atom and the oxygen atoms present on the silica surface []. This interaction leads to a highly ordered, upright orientation of the I-PFC12 molecules, creating a dense monolayer with exceptionally low surface energy (4.3 mN m-1) []. Shorter chain iodo-perfluorinated (I-PFC8) or bromo-perfluorinated molecules (Br-PFC10) exhibit weaker interactions, resulting in less dense layers [].
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